2-Chloro-2,2-difluoro-1-(piperidin-1-yl)ethan-1-one
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Overview
Description
2-Chloro-2,2-difluoro-1-(piperidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C7H10ClF2NO It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,2-difluoro-1-(piperidin-1-yl)ethan-1-one typically involves the reaction of piperidine with a chlorodifluoroacetyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Piperidine and chlorodifluoroacetyl chloride.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a low level, usually around 0-5°C, to control the reaction rate.
Procedure: Piperidine is added to a solution of chlorodifluoroacetyl chloride in an appropriate solvent, such as dichloromethane. The mixture is stirred for several hours until the reaction is complete. The product is then isolated by standard purification techniques, such as extraction and distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2,2-difluoro-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
2-Chloro-2,2-difluoro-1-(piperidin-1-yl)ethan-1-one has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with piperidine moieties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-2,2-difluoro-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(piperidin-1-yl)ethan-1-one: Similar structure but lacks the difluoro groups.
1-Trifluoroacetyl piperidine: Contains a trifluoroacetyl group instead of the chlorodifluoroacetyl group.
2-Chloro-1-(1-chlorocyclopropyl)ethan-1-one: Contains a chlorocyclopropyl group instead of the piperidine ring.
Uniqueness
2-Chloro-2,2-difluoro-1-(piperidin-1-yl)ethan-1-one is unique due to the presence of both the piperidine ring and the chlorodifluoroacetyl group. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H10ClF2NO |
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Molecular Weight |
197.61 g/mol |
IUPAC Name |
2-chloro-2,2-difluoro-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C7H10ClF2NO/c8-7(9,10)6(12)11-4-2-1-3-5-11/h1-5H2 |
InChI Key |
POLDJIAONSZRPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(F)(F)Cl |
Origin of Product |
United States |
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